2,4,6-Tribromoaniline

Electrochemistry Dimerization Reaction Mechanisms

Procure 2,4,6-tribromoaniline for electrosynthetic applications where para-halogen elimination typical of lower brominated anilines must be avoided, ensuring cleaner reaction profiles. Its unique oxidation behavior and reported CYP2E1 inhibition potential differentiate it from chloro-analogues. Essential for flame retardant synergism with triphenyl phosphate/Sb₂O₃ in epoxy systems without thermal stability compromise. Also validated for SERS detection down to 10⁻⁶ M.

Molecular Formula C6H4Br3N
Molecular Weight 329.81 g/mol
CAS No. 147-82-0
Cat. No. B120722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromoaniline
CAS147-82-0
Synonyms2,4,6-Tribromobenzenamine;  NSC 2216;  sym-Tribromoaniline
Molecular FormulaC6H4Br3N
Molecular Weight329.81 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)N)Br)Br
InChIInChI=1S/C6H4Br3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeyGVPODVKBTHCGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ALCOHOL, CHLOROFORM, ETHER

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromoaniline (CAS 147-82-0): Procurement & Selection Overview


2,4,6-Tribromoaniline (C6H4Br3N, MW 329.83, mp 120-122°C) is a fully substituted trihalogenated aniline [1]. It serves primarily as a versatile synthetic intermediate for pharmaceuticals, agrochemicals, and flame retardants [2]. Its physical state is a white to pale cream crystalline solid, with a density of 2.35 and insolubility in water [1]. The compound is also identified as an impurity in certain color additives [3].

Why 2,4,6-Tribromoaniline is Not a Generic Substitute: Key Differentiators


Assuming functional interchangeability among brominated anilines or even other trihalogenated anilines like 2,4,6-trichloroaniline (TCA) is a critical procurement error. The specific halogen (Br vs. Cl) and substitution pattern (2,4,6- vs. 2,3,4-) fundamentally alter key properties. These include molecular conformation [1], electron distribution during electrochemical reactions [2], thermal stability and formation enthalpies [3], and specific biological activities [4]. Such differences directly impact performance in targeted applications, from flame retardant synergism to CYP enzyme inhibition, making targeted sourcing essential.

Quantitative Evidence for Selection: 2,4,6-Tribromoaniline vs. Analogues


Electrochemical Oxidation Pathway Divergence from Lower Brominated Anilines

Unlike 4-bromoaniline and 2,4-dibromoaniline, the electrochemical oxidation of 2,4,6-tribromoaniline does not lead to halogenation (para-bromine elimination and substitution) of the starting material [1]. This is a critical difference in its electrosynthetic behavior.

Electrochemistry Dimerization Reaction Mechanisms Analytical Chemistry

Altered Amino Group Conformation vs. 2,4,6-Trichloroaniline (TCA)

Density functional theory (DFT) calculations demonstrate that the larger size of bromine atoms in 2,4,6-tribromoaniline (TBA) compared to chlorine in 2,4,6-trichloroaniline (TCA) significantly influences the electronic and structural properties of the amino group [1]. Specifically, the NH2 inversion barrier in TBA and TCA is predicted to be three times less than that in aniline [1].

Structural Biology Computational Chemistry Molecular Conformation DFT

Thermodynamic Stability and Intramolecular Hydrogen Bonding

Standard molar enthalpies of formation for a series of bromoanilines were determined by rotating-bomb calorimetry [1]. For 2,4,6-tribromoaniline, the standard molar enthalpy of formation in the crystalline state is 57.9 ± 2.4 kJ·mol⁻¹ [2]. The data is consistent with intramolecular N–H···Br hydrogen bonding, a stabilizing feature not present in all bromoaniline isomers [1].

Thermochemistry Calorimetry Computational Chemistry Energetic Materials

SERS-Based Quantitation: Comparable to 2,4,6-Trichloroaniline (TCA)

A comparative study established a quantitative SERS (Surface-Enhanced Raman Scattering) approach for both 2,4,6-tribromoaniline (TBA) and 2,4,6-trichloroaniline (TCA), achieving a detection limit of 10⁻⁶ M for both compounds using aged hydroxylamine-reduced silver colloid [1]. Notably, a relatively stronger interaction was predicted for TBA-silver colloids compared to TCA [1].

Analytical Chemistry Spectroscopy SERS Trace Analysis

Flame Retardant Synergism in Epoxy Resins

In cured epoxy resin systems, 2,4,6-tribromoaniline (TBA) was studied for its influence on flame retardancy. The research showed that TBA displays a flame-retardation synergism when used together with triphenyl phosphate or Sb₂O₃, while showing little influence on the heat resistance of the cured resin with an anhydride curing agent [1].

Polymer Science Flame Retardancy Epoxy Resins Materials Science

CYP2E1 Inhibition: A Potential Differentiator from Other Halogenated Anilines

2,4,6-Tribromoaniline is reported to have a potential inhibitory effect on human cytochrome P450 (CYP) 2E1 [1]. In a broader study on halogenated anilines, IC50 values on human recombinant CYP2E1 ranged from 8.0 to 549 µM, and the selectivity for CYP2E1 over CYP2A6 varied widely [2].

Drug Metabolism Toxicology Enzymology Pharmacology

Recommended Procurement Scenarios for 2,4,6-Tribromoaniline


Electrosynthesis Requiring Defined, Non-Halogenating Pathways

Procure 2,4,6-tribromoaniline for electrosynthetic projects where the undesired side-reactions of para-halogen elimination and re-substitution, typical of lower brominated anilines, must be strictly avoided. Its unique oxidation behavior in acetonitrile, as documented in controlled potential electrolysis studies [1], ensures a cleaner reaction profile.

Flame Retardant Formulation with Phosphate or Antimony Synergists

Source 2,4,6-tribromoaniline as an intermediate for synthesizing flame retardants intended for epoxy resins, especially where co-formulation with triphenyl phosphate or Sb₂O₃ is planned. Evidence shows it exhibits a specific synergism in these systems without compromising thermal stability [2], a key performance advantage.

Development of Trace-Level SERS Analytical Methods

Select 2,4,6-tribromoaniline as a model analyte or building block for developing Surface-Enhanced Raman Scattering (SERS)-based detection methods. Its quantitation has been validated down to 10⁻⁶ M on silver colloids [3], making it suitable for creating robust analytical protocols for environmental or quality control.

Structure-Activity Relationship (SAR) Studies for CYP2E1 Modulation

Procure 2,4,6-tribromoaniline for medicinal chemistry programs investigating the selective inhibition of cytochrome P450 2E1. Its reported potential effect on this enzyme [4] positions it as a distinct halogenated aniline scaffold for SAR studies, differentiating it from chloro- and fluoro-analogues with different selectivity profiles [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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